Cas no 28177-71-1 (Benzenemethanol, 2-hydroxy-3-nitro-)

Benzenemethanol, 2-hydroxy-3-nitro-, is a nitro-substituted aromatic alcohol with the molecular formula C₇H₇NO₄. This compound features both hydroxyl and nitro functional groups attached to a benzene ring, imparting unique reactivity suitable for synthetic applications. Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the hydroxyl group offers opportunities for derivatization. The compound exhibits moderate solubility in polar organic solvents, ensuring versatility in reaction conditions. Careful handling is advised due to potential sensitivity to heat or shock, in line with standard nitroaromatic safety protocols.
Benzenemethanol, 2-hydroxy-3-nitro- structure
28177-71-1 structure
Product Name:Benzenemethanol, 2-hydroxy-3-nitro-
CAS No:28177-71-1
MF:C7H7NO4
MW:169.134782075882
CID:1433885
PubChem ID:15323094
Update Time:2025-08-03

Benzenemethanol, 2-hydroxy-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 2-hydroxy-3-nitro-
    • 2-(hydroxymethyl)-6-nitrophenol
    • 2-hydroxy-3-nitroBenzenemethanol
    • EN300-7442148
    • SB85050
    • DB-347108
    • 28177-71-1
    • AKOS006293732
    • DTXSID20571469
    • CS-0096940
    • 3-nitrosalicyl alcohol
    • D75809
    • STL509205
    • Inchi: 1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2
    • InChI Key: OKKDBJKYHHXINM-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1CO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.03751
  • Monoisotopic Mass: 169.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.3Ų

Experimental Properties

  • PSA: 83.6

Benzenemethanol, 2-hydroxy-3-nitro- Pricemore >>

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Benzenemethanol, 2-hydroxy-3-nitro- Related Literature

Additional information on Benzenemethanol, 2-hydroxy-3-nitro-

Recent Advances in the Study of Benzenemethanol, 2-hydroxy-3-nitro- (CAS: 28177-71-1) in Chemical Biology and Pharmaceutical Research

The compound Benzenemethanol, 2-hydroxy-3-nitro- (CAS: 28177-71-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead compound in drug development.

Recent studies have demonstrated that 28177-71-1 exhibits promising inhibitory effects against several key enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound showed selective COX-2 inhibition with an IC50 of 0.8 μM, suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates. The nitro and hydroxyl functional groups at the 2- and 3-positions appear crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies.

In the field of antimicrobial research, Benzenemethanol, 2-hydroxy-3-nitro- has shown moderate activity against drug-resistant strains of Staphylococcus aureus. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound, when combined with certain β-lactam antibiotics, demonstrated synergistic effects against MRSA strains, potentially through inhibition of bacterial efflux pumps. These findings open new avenues for combating antibiotic resistance.

The synthetic pathways for 28177-71-1 have been optimized in recent work, with a 2023 publication in Organic Process Research & Development describing a novel catalytic nitration method that improves yield to 82% while reducing environmental impact. This advancement is particularly significant for potential scale-up in pharmaceutical manufacturing. The study also characterized several previously unreported crystalline polymorphs of the compound, which may influence its physicochemical properties in formulation development.

Emerging research in chemical biology has explored the compound's mechanism of action at the molecular level. A 2024 study utilizing X-ray crystallography and molecular dynamics simulations elucidated how 28177-71-1 interacts with protein targets, particularly its ability to form hydrogen bonds through both hydroxyl and nitro groups while maintaining favorable lipophilicity for membrane permeability. These insights are guiding the design of more potent analogs.

While preclinical results are promising, recent toxicological assessments (2024) have identified some metabolic concerns that must be addressed. The compound shows rapid glucuronidation in hepatic microsome assays, which may impact its pharmacokinetic profile. Current research efforts are focused on structural modifications to improve metabolic stability while maintaining biological activity.

The potential applications of Benzenemethanol, 2-hydroxy-3-nitro- extend beyond small-molecule therapeutics. Recent work has explored its use as a building block in PROTAC (proteolysis targeting chimera) design, where its specific binding properties could be leveraged to target disease-relevant proteins for degradation. This represents an exciting frontier in the compound's development.

In conclusion, 28177-71-1 continues to demonstrate significant potential across multiple therapeutic areas. Ongoing research is expected to further elucidate its pharmacological properties and optimize its structure for clinical development. The compound's versatility and the recent advances in its understanding position it as an important subject for continued investigation in chemical biology and pharmaceutical sciences.

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